4-Hydroxypropranolol glucuronide, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxypropranolol glucuronide, (S)- is a metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in the treatment of cardiovascular diseases. This compound is formed through the glucuronidation of 4-hydroxypropranolol, a phase I metabolite of propranolol. The glucuronidation process, catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), enhances the water solubility of the metabolite, facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxypropranolol glucuronide, (S)- involves the glucuronidation of 4-hydroxypropranolol. This reaction is typically carried out in vitro using liver microsomes or recombinant UGT enzymes. The reaction conditions include the presence of uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor and appropriate buffers to maintain the pH .

Industrial Production Methods

Industrial production of 4-hydroxypropranolol glucuronide, (S)- is not commonly practiced due to its nature as a metabolite rather than a therapeutic agent. the compound can be produced in large quantities using bioreactors containing engineered cells expressing the relevant UGT enzymes. This method ensures a consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypropranolol glucuronide, (S)- primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of 4-hydroxypropranolol, resulting in the formation of a more water-soluble glucuronide conjugate .

Common Reagents and Conditions

The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C) .

Major Products

The major product of the glucuronidation reaction is 4-hydroxypropranolol glucuronide, (S)-. This compound is more water-soluble than its precursor, 4-hydroxypropranolol, and is readily excreted in the urine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-hydroxypropranolol glucuronide, (S)- is primarily related to its role as a metabolite of propranolol. Propranolol exerts its effects by blocking beta-adrenergic receptors, thereby reducing heart rate and blood pressure. The glucuronidation of 4-hydroxypropranolol facilitates its excretion, thus terminating its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Propranolol: The parent compound, a non-selective beta-adrenergic antagonist used in the treatment of cardiovascular diseases.

4-Hydroxypropranolol: A phase I metabolite of propranolol, which retains some beta-blocking activity.

5-Hydroxypropranolol and 7-Hydroxypropranolol: Other hydroxylated metabolites of propranolol that undergo glucuronidation.

Uniqueness

4-Hydroxypropranolol glucuronide, (S)- is unique due to its specific formation through the glucuronidation of 4-hydroxypropranolol. This process enhances its water solubility and facilitates its excretion, distinguishing it from other metabolites that may not undergo glucuronidation .

Properties

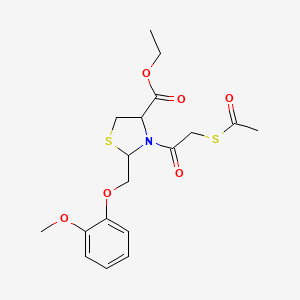

CAS No. |

88547-45-9 |

|---|---|

Molecular Formula |

C22H29NO9 |

Molecular Weight |

451.5 g/mol |

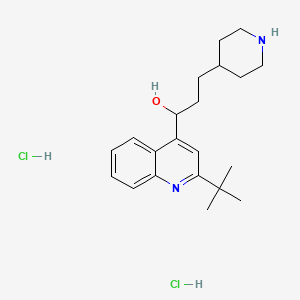

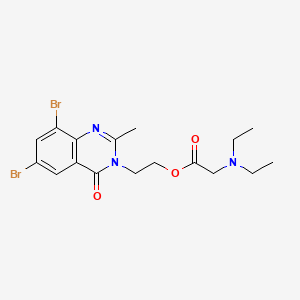

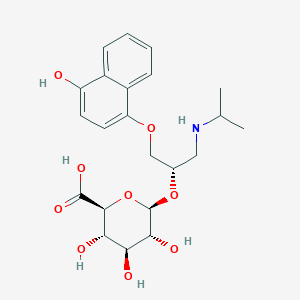

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-(4-hydroxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H29NO9/c1-11(2)23-9-12(31-22-19(27)17(25)18(26)20(32-22)21(28)29)10-30-16-8-7-15(24)13-5-3-4-6-14(13)16/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12-,17-,18-,19+,20-,22+/m0/s1 |

InChI Key |

BAKXCGCWLWKBFW-FGRNWQNMSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate](/img/structure/B12744452.png)